Desfluoroenrofloxacin Hydrochloride is a synthetic antibiotic compound derived from enrofloxacin, which belongs to the fluoroquinolone class of antibiotics. This compound exhibits broad-spectrum antibacterial activity, primarily targeting Gram-negative and some Gram-positive bacteria. It is commonly used in veterinary medicine for treating infections in animals due to its effectiveness against various pathogens.
Desfluoroenrofloxacin Hydrochloride is synthesized from enrofloxacin, which itself is a fluorinated derivative of nalidixic acid. The synthesis typically involves the removal of a fluorine atom from the enrofloxacin molecule, leading to the formation of desfluoroenrofloxacin. This compound is often utilized in research and pharmaceutical applications, particularly in the development of new antimicrobial agents.
Desfluoroenrofloxacin Hydrochloride is classified as an antibiotic and falls under the category of fluoroquinolones. It is recognized for its mechanism of action that inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.
The synthesis of Desfluoroenrofloxacin Hydrochloride can be achieved through several methods, primarily involving chemical reactions that modify the enrofloxacin structure. The most common method includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the progress and purity of the synthesis.
The molecular formula for Desfluoroenrofloxacin Hydrochloride is . Its structure can be described as follows:
CC1=C(C(=O)N(C(=O)N1C)C(F)(F)C(C)C(=O)O)C(C)=C
Desfluoroenrofloxacin Hydrochloride participates in several chemical reactions relevant to its functionality:
The reactivity of Desfluoroenrofloxacin Hydrochloride can be influenced by factors such as solvent choice, temperature, and concentration. Kinetic studies may provide insights into the reaction rates and mechanisms involved.
Desfluoroenrofloxacin Hydrochloride exerts its antibacterial effects primarily through inhibition of bacterial DNA replication. The mechanism involves:
Desfluoroenrofloxacin Hydrochloride has several applications in both veterinary medicine and research:
The synthesis of fluoroquinolone derivatives like desfluoroenrofloxacin hydrochloride employs nucleophilic substitution and cyclization reactions. A pivotal step involves introducing the piperazinyl group at the C7 position of the quinolone core. For desfluoro analogues, the absence of fluorine at C6 necessitates modified reaction kinetics. Key methodologies include:
Table 1: Synthetic Methods for Fluoroquinolone Derivatives
Method | Key Step | Outcome | Reference |
---|---|---|---|
Solvent Recrystallization | Acidification (HCl) and crystallization | Enrofloxacin HCl dihydrate (483 g/L solubility) | [8] [9] |
Organic Salt Formation | Proton transfer with dicarboxylic acids | Enhanced crystallinity and dissolution | [5] |
Solid Dispersion | Drug-carrier fusion (e.g., PVP K30) | Amorphous phases (solubility: 1,190 mg/L) | [6] |
Optimizing desfluoroenrofloxacin hydrochloride synthesis focuses on yield enhancement and impurity minimization. Critical parameters include:
Solvents and catalysts directly influence impurity profiles during desfluoroenrofloxacin hydrochloride synthesis:
Table 2: Solvent Systems and Associated Impurities
Solvent System | Solubility Enhancement | Primary Impurities | Mitigation Strategy |
---|---|---|---|
Ethanol-phosphate buffer | 26-fold vs. water | Acid-hydrolyzed quinolone | pH control (5.0–6.0) |
SDS micellar solutions | 946 mg/mL (50 mM) | Surfactant residues | Dialysis |
Isopropanol precipitation | >85% purity | Unreacted enrofloxacin | Anti-solvent washing |
The C6-fluorine atom in fluoroquinolones critically impacts antibacterial potency and DNA gyrase affinity. SAR analyses reveal:
Table 3: Impact of Fluorine Substitution on Pharmacological Parameters
Compound | AUC0–24 (µg·h/mL) | Relative Bioavailability | MIC90 (Leptospira spp.) |
---|---|---|---|
Enrofloxacin (C6-F) | 8.74 | 1.0× | 1–4 µg/mL |
Enrofloxacin HCl (Enro-C) | 56.4 | 1.79× | 0.1–0.5 µg/mL |
Desfluoroenrofloxacin* | ~30% lower vs. fluorinated | ~0.7× | 2–8 µg/mL |
*Predicted based on fluorination SAR data [3] [7] [8]*.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3